![molecular formula C11H12N2O B2895971 N-(2-cyano-2-methylethyl)benzamide CAS No. 70964-88-4](/img/structure/B2895971.png)
N-(2-cyano-2-methylethyl)benzamide
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Overview
Description
“N-(2-cyano-2-methylethyl)benzamide” is a chemical compound with the formula C11H12N2O . It has a molecular weight of 188.23 .
Molecular Structure Analysis
The molecular structure of benzamides has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . “N-(2-cyano-2-methylethyl)benzamide” contains a total of 31 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
Benzamides, including “N-(2-cyano-2-methylethyl)benzamide”, can undergo a variety of chemical reactions. For instance, benzamides can be prepared through direct condensation of carboxylic acids and amines . They can also react with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “N-(2-cyano-2-methylethyl)benzamide” have been studied for their antimicrobial properties. For instance, N-substituted benzamides have shown moderate antibacterial activities against various bacteria such as E. coli, K. pneumoniae, and S. aureus .
Heterocyclic Chemistry
The N-cyanoacetamide derivative, a compound structurally related to “N-(2-cyano-2-methylethyl)benzamide”, has been used for the construction of different heterocyclic ring sizes, which is a fundamental process in medicinal chemistry .
Molecular Property Analysis
Related benzamide derivatives have been subjected to theoretical and experimental verification to understand their molecular properties, which is crucial for drug design and discovery .
Mechanism of Action
Target of Action
N-(2-cyano-2-methylethyl)benzamide is an amide compound . Amides are known to have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . .
Mode of Action
Amides in general are known to engage in hydrogen bonding due to the polar nature of the amide group . This could potentially influence their interaction with targets.
Biochemical Pathways
The amide group is found in the repeating units of protein molecules, where it is called a peptide linkage . This suggests that amides could potentially interact with protein structures and influence biochemical pathways.
Pharmacokinetics
Amides of five or fewer carbon atoms are known to be soluble in water , which could potentially influence their bioavailability.
Result of Action
The hydrogen bonding capability of amides could potentially influence their interactions with molecular targets and cellular structures .
Action Environment
The solubility of amides in water suggests that they could potentially be influenced by the aqueous environment within biological systems .
properties
IUPAC Name |
N-(2-cyanopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(7-12)8-13-11(14)10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGRQXJTSPUZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-2-methylethyl)benzamide |
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